molecular formula C11H9NOS B185637 2-[(2-Thienylmethylene)amino]phenol CAS No. 1435-04-7

2-[(2-Thienylmethylene)amino]phenol

Cat. No. B185637
CAS RN: 1435-04-7
M. Wt: 203.26 g/mol
InChI Key: IHDRGBZVVCOUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Thienylmethylene)amino]phenol, commonly known as TMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TMAP is a heterocyclic compound that belongs to the class of Schiff bases, which are widely used in organic synthesis.

Mechanism of Action

The mechanism of action of TMAP is not fully understood. However, it is believed that TMAP exerts its biological activity by interacting with specific target molecules in cells. TMAP has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membrane integrity. TMAP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
TMAP has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that TMAP can inhibit the growth of several bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. TMAP has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, TMAP has been shown to possess antioxidant activity, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

TMAP has several advantages for use in lab experiments. Firstly, TMAP is relatively easy to synthesize and purify, making it readily available for use in various applications. Secondly, TMAP exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to the use of TMAP in lab experiments. Firstly, TMAP has limited solubility in water, which can make it difficult to work with in certain applications. Secondly, TMAP can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of TMAP. Firstly, the mechanism of action of TMAP needs to be further elucidated to fully understand its biological activity. Secondly, the potential applications of TMAP in material science, such as in the design of MOFs, need to be explored further. Thirdly, the use of TMAP as a fluorescent probe for the detection of metal ions needs to be optimized for greater sensitivity and selectivity. Finally, the potential use of TMAP as a therapeutic agent for various diseases needs to be further investigated in preclinical and clinical studies.
Conclusion:
In conclusion, TMAP is a versatile compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. TMAP exhibits a range of biological activities, including antibacterial, antifungal, antitumor, and antioxidant activities. TMAP has several advantages for use in lab experiments, but also has limitations that need to be taken into consideration. Further research is needed to fully understand the mechanism of action of TMAP and to explore its potential applications in various fields.

Synthesis Methods

TMAP can be synthesized by the condensation reaction of 2-aminophenol and 2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesized TMAP can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

TMAP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TMAP has been shown to exhibit antibacterial, antifungal, and antitumor activities. TMAP has also been used as a ligand for metal ions, which can be used in the design of metal-organic frameworks (MOFs) for gas storage and separation. In analytical chemistry, TMAP has been used as a fluorescent probe for the detection of metal ions in solution.

properties

CAS RN

1435-04-7

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

2-(thiophen-2-ylmethylideneamino)phenol

InChI

InChI=1S/C11H9NOS/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h1-8,13H

InChI Key

IHDRGBZVVCOUIA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N=CC2=CC=CS2)O

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=CS2)O

Other CAS RN

1435-04-7

Origin of Product

United States

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